molecular formula C7H10BNO2S B3287029 4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid CAS No. 83611-96-5

4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid

Cat. No. B3287029
CAS RN: 83611-96-5
M. Wt: 183.04 g/mol
InChI Key: RZTASGWAMAQUPB-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine is a chemical compound with the molecular formula C7H9NS . It is a colorless to yellow liquid or solid . It is used as an intermediate in the synthesis of various pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine consists of a six-membered ring with five methylene bridges (-CH2-) and one amine bridge (-NH-) fused to a five-membered heterocyclic ring thiophene .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydrothieno[3,2-c]pyridine has a molecular weight of 139.22 . It is recommended to be stored in a dark place, under an inert atmosphere, at 2-8°C .

Mechanism of Action

While the mechanism of action for “4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid” is not available, a related compound, Prasugrel, is a prodrug that forms active molecules after being metabolized by cytochrome P450 in the liver. It reduces the aggregation of platelets by irreversible binding to P2Y12 receptors .

Safety and Hazards

The safety information for 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine indicates that it may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid” are not available, related compounds have shown promise in various areas of research, including the development of new antitubulin agents .

properties

IUPAC Name

4,5,6,7-tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2S/c10-8(11)7-3-5-4-9-2-1-6(5)12-7/h3,9-11H,1-2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTASGWAMAQUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)CCNC2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

45.4 cc. of a 12% solution of butyl lithium in hexane (0.084 mol) are added dropwise, under an atmosphere of nitrogen, to a solution, cooled to -20° C., of 15 g. (0.07 mol) 5-trimethylsilyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, prepared as in Example 7, in 150 cc. of THF. The reaction mixture is allowed to return to 0° C. and 3 cc. HMPT are added thereto. After cooling this mixture to -50° C., a solution of 19.3 g. (0.084 mol) tributyl borate in 30 cc. THF is added dropwise. Stirring is continued for 2 hours, whilst allowing the mixture to return to ambient temperature. 28 cc. 3N hydrochloric acid (0.084 mol) are then added and the precipitate formed is filtered off. The crystals are washed with acetone and with diisopropyl ether and then dried in vacuo. Off white crystals are obtained in quantitative yield; m.p.>260° C.; NMR (D2O): 6.75 (s,1H); 4.10 (m,2H); 2.80-3.50 (m,4H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid
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4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid
Reactant of Route 3
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4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid
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4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid
Reactant of Route 5
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid
Reactant of Route 6
4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-2-ylboronic acid

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